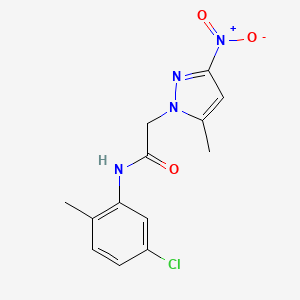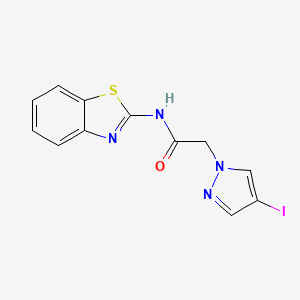
ethyl 3-(4-fluorobenzyl)-1-(4-pentenoyl)-3-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-fluorobenzyl)-1-(4-pentenoyl)-3-piperidinecarboxylate is a chemical compound that has gained significant attention in scientific research. This compound is a piperidine derivative that has shown potential in various biological applications. The synthesis of this compound is a complex process, and its mechanism of action is still being studied.
Aplicaciones Científicas De Investigación
Ethyl 3-(4-fluorobenzyl)-1-(4-pentenoyl)-3-piperidinecarboxylate has shown potential in various scientific research applications. This compound has been studied for its antibacterial, antifungal, and antitumor properties. It has also been studied for its potential as a neuroprotective agent. In addition, this compound has been studied for its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Mecanismo De Acción
The mechanism of action of ethyl 3-(4-fluorobenzyl)-1-(4-pentenoyl)-3-piperidinecarboxylate is still being studied. However, it is believed that this compound works by inhibiting the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is essential for proper brain function.
Biochemical and Physiological Effects:
Ethyl 3-(4-fluorobenzyl)-1-(4-pentenoyl)-3-piperidinecarboxylate has been shown to have various biochemical and physiological effects. This compound has been shown to have antibacterial and antifungal properties. It has also been shown to have antitumor properties by inhibiting the growth and proliferation of cancer cells. In addition, this compound has been shown to have neuroprotective properties by preventing the death of neurons and reducing inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ethyl 3-(4-fluorobenzyl)-1-(4-pentenoyl)-3-piperidinecarboxylate in lab experiments include its potential as a therapeutic agent for various diseases and its antibacterial, antifungal, and antitumor properties. However, the limitations of using this compound include its complex synthesis process and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of ethyl 3-(4-fluorobenzyl)-1-(4-pentenoyl)-3-piperidinecarboxylate. These include:
1. Further studies to understand the mechanism of action of this compound.
2. Development of new synthesis methods to make the compound more accessible for research.
3. Studies to determine the optimal dosage and administration route for therapeutic applications.
4. Investigation of the potential of this compound as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
5. Studies to determine the long-term effects of this compound on human health and the environment.
Métodos De Síntesis
The synthesis of ethyl 3-(4-fluorobenzyl)-1-(4-pentenoyl)-3-piperidinecarboxylate involves a multistep process. The first step involves the preparation of 4-fluorobenzylamine by reacting 4-fluorobenzaldehyde with ammonia. The second step involves the acylation of 4-fluorobenzylamine with pent-4-enoyl chloride. This reaction results in the formation of N-(4-fluorobenzyl)-4-pentenamide. The third step involves the reaction of N-(4-fluorobenzyl)-4-pentenamide with ethyl 3-bromo-3-oxopropanoate. This reaction results in the formation of ethyl 3-(4-fluorobenzyl)-1-(4-pentenoyl)-3-piperidinecarboxylate.
Propiedades
IUPAC Name |
ethyl 3-[(4-fluorophenyl)methyl]-1-pent-4-enoylpiperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FNO3/c1-3-5-7-18(23)22-13-6-12-20(15-22,19(24)25-4-2)14-16-8-10-17(21)11-9-16/h3,8-11H,1,4-7,12-15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRXPXQVMURBOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)CCC=C)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(tetrahydro-2H-thiopyran-4-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6075107.png)
![N-(3-methoxypropyl)-6-{2-[2-(4-morpholinyl)ethyl]-1-piperidinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6075125.png)
![1-{[4-(methylthio)phenyl]acetyl}-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6075143.png)
![ethyl 4-({6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B6075146.png)

![1-ethyl-4-{[{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amino]methyl}-2-pyrrolidinone](/img/structure/B6075158.png)
![3-{2-oxo-2-[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B6075161.png)
![3-fluoro-N-{[1-(3-fluorobenzoyl)-4-piperidinyl]methyl}benzamide](/img/structure/B6075171.png)
![N-(3-fluoro-4-methylphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6075174.png)
![6-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B6075188.png)

